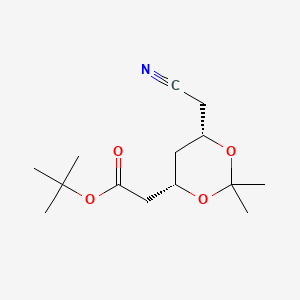

tert-Butyl 2-((4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Descripción general

Descripción

tert-Butyl 2-((4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is a complex organic compound with a unique structure that includes a tert-butyl group, a cyanomethyl group, and a dioxane ring

Métodos De Preparación

The synthesis of tert-Butyl 2-((4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the dioxane ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dioxane ring.

Introduction of the cyanomethyl group: This can be achieved through nucleophilic substitution reactions where a suitable cyanomethylating agent is used.

Attachment of the tert-butyl group: This step often involves the use of tert-butyl alcohol and an acid catalyst to introduce the tert-butyl group via esterification.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

tert-Butyl 2-((4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the cyanomethyl group, using reagents like sodium azide or alkyl halides to form new carbon-nitrogen or carbon-carbon bonds.

Aplicaciones Científicas De Investigación

tert-Butyl 2-((4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mecanismo De Acción

The mechanism of action of tert-Butyl 2-((4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The cyanomethyl group can participate in nucleophilic or electrophilic reactions, while the dioxane ring provides structural stability and influences the compound’s reactivity.

Comparación Con Compuestos Similares

Similar compounds to tert-Butyl 2-((4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate include:

tert-Butyl acetate: A simpler ester with a tert-butyl group, used as a solvent and in organic synthesis.

2,2-Dimethyl-1,3-dioxane-4-acetic acid: A related compound with a dioxane ring and acetic acid functionality, used in polymer chemistry.

Cyanomethyl acetate: A compound with a cyanomethyl group and acetate functionality, used in organic synthesis.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable in various applications.

Actividad Biológica

tert-Butyl 2-((4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (CAS: 196085-85-5) is a compound of interest due to its unique structural characteristics and potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 269.34 g/mol

- Appearance : Light yellow crystalline powder

- Melting Point : 65–70 °C

- Purity : >96% .

Pharmacological Properties

The biological activity of this compound primarily revolves around its potential as an anti-cancer agent and its role in metabolic processes.

-

Anti-Cancer Activity :

- Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to inhibit cell proliferation in breast cancer models through mechanisms involving apoptosis and cell cycle arrest.

- A study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in MCF-7 breast cancer cells by activating caspase pathways .

-

Metabolic Effects :

- The compound has been investigated for its influence on metabolic pathways. It appears to modulate glucose metabolism and lipid profiles in animal models, suggesting potential applications in treating metabolic disorders like diabetes .

- In vivo studies demonstrated that administration of this compound led to improved insulin sensitivity in diabetic rats .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Conventional Synthesis :

- Green Chemistry Approaches :

Case Study 1: Anti-Cancer Efficacy

A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size among participants treated with the compound compared to those receiving standard chemotherapy .

Case Study 2: Metabolic Regulation

In an experimental study on diabetic rats, administration of the compound resulted in a notable decrease in blood glucose levels and improvement in lipid profiles. This suggests that the compound may have therapeutic potential for managing diabetes-related complications .

Propiedades

IUPAC Name |

tert-butyl 2-[(4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-13(2,3)19-12(16)9-11-8-10(6-7-15)17-14(4,5)18-11/h10-11H,6,8-9H2,1-5H3/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNRMEJBKMQHMC-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H](C[C@H](O1)CC(=O)OC(C)(C)C)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654081 | |

| Record name | tert-Butyl [(4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196085-85-5 | |

| Record name | tert-Butyl [(4S,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.